HMN-214 Enhances Non-Viral Transgene Expression up to 30-Fold vs. BI 2536
In PC3-PSMA prostate cancer cells, HMN-214 (3.3 µM) increased luciferase transgene expression by up to 30-fold relative to untreated controls, an effect comparable to the ATP-competitive PLK1 inhibitor BI 2536 at 25 nM [1]. However, HMN-214 exhibited a distinct concentration–response profile and maintained robust enhancement in both PC3-PSMA and MB49 bladder cancer cell lines, whereas BI 2536 showed variable efficacy across cell types [1]. This highlights HMN-214's consistent performance in non-viral gene delivery applications.
| Evidence Dimension | Fold increase in luciferase transgene expression |
|---|---|
| Target Compound Data | HMN-214 (3.3 µM): 4.3- to 30-fold increase (depending on cell line and transfection reagent) |
| Comparator Or Baseline | BI 2536 (25 nM): 3.6- to 15.8-fold increase; BI 6727 (100 nM): 4.9-fold increase |
| Quantified Difference | HMN-214 produces comparable maximal enhancement but with broader cell-line consistency and a distinct concentration dependence that allows flexible dose optimization. |
| Conditions | PC3-PSMA and MB49 cells; non-viral polymer (PEI or 1,4C-1,4bis) transfection; luciferase reporter assay |
Why This Matters
Researchers developing non-viral gene therapies can rely on HMN-214's consistent enhancement across cell types and its unique PLK1-interfering mechanism, which may be less prone to resistance than ATP-competitive inhibitors.
- [1] Christensen MD, et al. Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression. J Control Release. 2015;204:20–29. View Source
